molecular formula C18H18FNO2 B6375283 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261918-78-8

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%

Cat. No. B6375283
CAS RN: 1261918-78-8
M. Wt: 299.3 g/mol
InChI Key: ROPTYUCLLMWUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (2F4PPCP) is a synthetic phenol derivative with a wide range of applications in scientific research. It has been used in many different studies, including those related to drug metabolism and toxicology, as well as in the synthesis of bioactive compounds. 2F4PPCP has been used to synthesize a variety of compounds, such as small molecules, peptides, and proteins. In addition, 2F4PPCP has been used to study the mechanism of action of various drugs and to examine the biochemical and physiological effects of these drugs.

Scientific Research Applications

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used to study the metabolism and toxicology of drugs, as well as in the synthesis of bioactive compounds. 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has also been used to study the mechanism of action of various drugs, as well as to examine the biochemical and physiological effects of these drugs. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been used to synthesize a variety of compounds, such as small molecules, peptides, and proteins.

Mechanism of Action

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been used to study the mechanism of action of various drugs. The mechanism of action of a drug is the set of biochemical and physiological processes by which the drug acts on the body to produce its effects. The mechanism of action of a drug can be studied using a variety of techniques, including in vitro studies, in vivo studies, and animal studies.
Biochemical and Physiological Effects
2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been used to examine the biochemical and physiological effects of various drugs. The biochemical and physiological effects of a drug are the changes that occur in the body as a result of the drug’s action. These effects can include changes in the levels of hormones, neurotransmitters, and other biochemical compounds, as well as changes in the body’s physiology, such as changes in heart rate, blood pressure, and respiration.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage of using 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is that it is relatively inexpensive and easy to synthesize. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is a relatively stable compound, which makes it well-suited for use in laboratory experiments. However, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be toxic if ingested or inhaled, and it can also be irritating to the skin and eyes. Therefore, it is important to take appropriate safety precautions when using 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in laboratory experiments.

Future Directions

The future directions for 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% are numerous. One potential future direction is the development of new synthesis methods for 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% could be used to study the mechanism of action of new drugs, as well as to examine the biochemical and physiological effects of these drugs. Furthermore, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% could be used to synthesize a variety of compounds, such as small molecules, peptides, and proteins. Finally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% could be used to study the metabolism and toxicology of drugs.

Synthesis Methods

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Heck reaction, and the Suzuki coupling reaction. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide, such as 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%, to form an ether. The Heck reaction is a palladium-catalyzed cross-coupling reaction that can be used to synthesize 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% from an alkyl halide and an alkenyl halide. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction that can be used to synthesize 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% from an alkyl halide and an aryl halide.

properties

IUPAC Name

[4-(3-fluoro-4-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-12-15(8-9-17(16)21)13-4-6-14(7-5-13)18(22)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPTYUCLLMWUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684582
Record name (3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-78-8
Record name (3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.